molecular formula C29H40N2O4.2ClH<br>C29H42Cl2N2O4 B7945223 Emetine dihydrochloride CAS No. 83029-37-2

Emetine dihydrochloride

Cat. No.: B7945223
CAS No.: 83029-37-2
M. Wt: 553.6 g/mol
InChI Key: JROGBPMEKVAPEH-GXGBFOEMSA-N
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Description

Emetine dihydrochloride is a potent alkaloid derived from the ipecac root. It is primarily known for its use as an anti-protozoal agent and an emetic. The compound has a chemical formula of C29H42Cl2N2O4 and a molecular weight of 553.56 g/mol . It has been used historically to treat amoebiasis and as an expectorant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Emetine dihydrochloride can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root . The process involves the following steps:

    Extraction of Cephaeline: Cephaeline is extracted from the ipecac root using solvents like methanol.

    Methylation: The extracted cephaeline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Purification: The resulting emetine is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by extracting the alkaloid from ipecac root, followed by its conversion to the dihydrochloride salt. The process involves:

Chemical Reactions Analysis

Types of Reactions: Emetine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Emetine dihydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride
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InChI

InChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24+,25-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROGBPMEKVAPEH-GXGBFOEMSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N2O4.2ClH, C29H42Cl2N2O4
Record name EMETINE, DIHYDROCHLORIDE
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Related CAS

483-18-1 (Parent)
Record name Emetine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID7020558
Record name Emetine dihydrochloride
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Molecular Weight

553.6 g/mol
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Physical Description

Clusters of needles after drying at 221 °F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998)
Record name EMETINE, DIHYDROCHLORIDE
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Solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Record name EMETINE, DIHYDROCHLORIDE
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CAS No.

316-42-7, 83029-37-2
Record name EMETINE, DIHYDROCHLORIDE
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Record name Emetine hydrochloride [USP]
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Record name 2H-Benzo(a)quinolizine, 1,4,6,7,11b-pentahydro-9,10-dimethoxy-3-ethyl-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-, dihydrochloride, (+-)-
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Record name 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-, hydrochloride (1:2), (2S,3R,11bS)-
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Record name Emetine dihydrochloride
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Record name Emetine hydrochloride
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Record name EMETINE HYDROCHLORIDE
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Melting Point

455 to 491 °F decomposes (EPA, 1998)
Record name EMETINE, DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emetine dihydrochloride
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Emetine dihydrochloride
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Emetine dihydrochloride
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Emetine dihydrochloride
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Reactant of Route 6
Emetine dihydrochloride

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